NMDA Receptor Binding Affinity (Ki) Relative to Diphenidine, Methoxphenidine, and Ketamine
In competitive radioligand binding assays using [³H]‑MK‑801 in rat forebrain membranes, ephenidine demonstrated an NMDA receptor Ki of 66 nM [1]. This affinity is approximately 3.6‑fold weaker than diphenidine (Ki = 18.2 nM) and 1.8‑fold weaker than 2‑methoxyphenidine (2‑MXP; Ki = 36.0 nM), but 4.9‑fold stronger than ketamine (Ki = 323.9 nM) and comparable to phencyclidine (PCP; Ki = 57.9 nM) [2].
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ephenidine: Ki = 66 nM |
| Comparator Or Baseline | Diphenidine: Ki = 18.2 nM; 2-MXP: Ki = 36.0 nM; Ketamine: Ki = 323.9 nM; PCP: Ki = 57.9 nM |
| Quantified Difference | Ephenidine is 3.6x less potent than diphenidine, 1.8x less potent than 2-MXP, and 4.9x more potent than ketamine |
| Conditions | [³H]-MK-801 competitive binding, rat forebrain membranes |
Why This Matters
The intermediate NMDA receptor affinity positions ephenidine as a tool compound for studying structure‑activity relationships within the diarylethylamine series without the extreme potency of diphenidine or the weaker affinity of ketamine.
- [1] Kang H, Park P, Bortolotto ZA, Brandt SD, Colestock T, Wallach J, Collingridge GL, Lodge D. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties. Neuropharmacology. 2017 Jan;112(Pt A):144-149. doi: 10.1016/j.neuropharm.2016.08.004. View Source
- [2] Wallach J, Kang H, Colestock T, Morris H, Bortolotto ZA, Collingridge GL, Lodge D, Brandt SD. Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One. 2016 Jun 17;11(6):e0157021. doi: 10.1371/journal.pone.0157021. View Source
